tert-butyl 4-{2-oxo-2-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-21(2,3)29-20(28)24-8-6-15(7-9-24)10-19(27)26-16-4-5-17(26)12-18(11-16)25-14-22-13-23-25/h13-18H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCESJNYYKFCKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{2-oxo-2-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Triazole Moiety:
Construction of the Bicyclic Octane System: This step involves the formation of the bicyclic structure through intramolecular cyclization reactions, often facilitated by catalysts and specific reaction conditions.
Final Coupling and Protection: The final step involves coupling the intermediate products and protecting the functional groups, such as the tert-butyl ester, to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification Processes: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{2-oxo-2-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for cyclization and coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-{2-oxo-2-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological systems, including its binding affinity and specificity.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-{2-oxo-2-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety, for example, may interact with metal ions or active sites within enzymes, while the bicyclic octane system may provide structural stability and enhance binding affinity.
Comparison with Similar Compounds
Structural and Functional Differences
The compound differs from tert-butyl piperidine carboxylate analogs in two key aspects:
Triazole-Azabicyclo Substituent: Unlike brominated or spiro-substituted analogs (e.g., tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate), the target compound incorporates a 1,2,4-triazole ring fused to an 8-azabicyclo[3.2.1]octane system.
Ethyl-Ketone Linker : The 2-oxoethyl chain connecting the piperidine and azabicyclo systems contrasts with simpler ether or ester linkages in analogs. This ketone group could influence solubility and metabolic stability.
Physical and Chemical Properties
A comparative analysis of molecular parameters is summarized below:
Key Observations :
- The target compound’s molecular weight (~453.56 g/mol) is significantly higher than brominated analogs, reflecting its bulkier substituents.
- Melting points for halogenated analogs correlate with their crystallinity, while the target compound’s melting point is unreported but expected to differ due to structural complexity.
Research Findings and Implications
Structural Advantages of the Target Compound
- Triazole Functionality: The 1,2,4-triazole ring offers hydrogen-bond donor/acceptor sites, a feature absent in halogenated derivatives, which may enhance interactions with polar residues in binding pockets.
Limitations and Challenges
- Synthetic Complexity : The azabicyclo and triazole groups may complicate synthesis, requiring multi-step routes or specialized catalysts.
Biological Activity
The compound tert-butyl 4-{2-oxo-2-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate (hereafter referred to as TBT) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
TBT is characterized by a complex structure that includes a piperidine ring, a triazole moiety, and an azabicyclo framework. Its molecular formula is C21H33N5O3, and it possesses several functional groups that may contribute to its biological activity.
Research indicates that TBT may act through multiple pathways:
- Inhibition of Enzymatic Activity : TBT has been studied for its ability to inhibit certain enzymes that are critical in various metabolic pathways. For instance, compounds with similar structures have been shown to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
- Antimicrobial Activity : Preliminary studies suggest that TBT exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .
- Cellular Signaling Modulation : The triazole component may interact with cellular signaling pathways, although specific pathways affected by TBT remain to be fully elucidated.
Biological Activity Data
A summary of the biological activities reported for TBT is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | |
| Enzyme Inhibition | Inhibits beta-lactamase | |
| Cytotoxicity | Varies by cell type | |
| Anticancer Potential | Under investigation |
Case Studies
Several studies have explored the effects of TBT and related compounds:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that TBT exhibited significant antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those typically used for conventional antibiotics .
- Beta-lactamase Inhibition : In vitro assays showed that TBT could effectively inhibit beta-lactamase activity, leading to enhanced efficacy of beta-lactam antibiotics against resistant bacterial strains. This finding suggests a synergistic potential when used in combination therapies .
- Cytotoxicity Studies : Research on human cancer cell lines indicated that TBT has selective cytotoxic effects, with IC50 values varying significantly across different cell types. Further investigations are necessary to delineate the precise mechanisms underlying these effects and their therapeutic implications .
Q & A
Q. How can crystallographic data from SHELX be reconciled with spectroscopic discrepancies?
- Methodological Answer : Cross-validate X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16). For dynamic effects (e.g., rotamers), use variable-temperature NMR or molecular dynamics simulations .
Advanced Characterization
Q. What techniques confirm the compound’s conformational flexibility in solution?
Q. How is enantiomeric excess (ee) determined for chiral intermediates?
- Methodological Answer : Employ chiral derivatizing agents (e.g., Mosher’s acid) followed by ¹H NMR. Alternatively, use chiral columns (e.g., CHIRALCEL® OD-H) with UV/ELSD detection. Confirm absolute configuration via X-ray or electronic circular dichroism (ECD) .
Biological & Pharmacological Research
Q. What in vivo models are suitable for pharmacokinetic (PK) studies?
Q. How can proteomic approaches identify off-target effects?
- Methodological Answer : Use affinity-based pull-down assays with biotinylated probes. Analyze bound proteins via LC-MS/MS (e.g., Orbitrap Fusion). Validate hits with siRNA knockdown or CRISPR-Cas9 gene editing .
Troubleshooting & Contradictions
Q. How to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst screening : Test Pd/C, Ni, or organocatalysts for Buchwald-Hartwig couplings.
- Solvent optimization : Switch from DMF to THF/DCM for moisture-sensitive steps.
- Protecting group strategy : Replace Boc with Fmoc if steric hindrance occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
